molecular formula C16H9N3O3 B2765834 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 142818-83-5

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2765834
CAS No.: 142818-83-5
M. Wt: 291.266
InChI Key: OLVUGZSPHUGTKS-UHFFFAOYSA-N
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Description

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,3,4-oxadiazole ring substituted at the 5-position with a pyridin-3-yl group. This structural motif confers unique physicochemical and biological properties. The coumarin moiety is known for its fluorescence and pharmacological versatility, while the 1,3,4-oxadiazole ring enhances metabolic stability and provides hydrogen-bonding sites for target interactions . The pyridin-3-yl substituent introduces a nitrogen-rich aromatic system, enabling π-π stacking and hydrogen bonding with biological targets, as demonstrated in its anti-SARS-CoV-2 activity via interactions with viral protease residues (Glu166, His164, and His41) .

Properties

IUPAC Name

3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-19-18-14(22-15)11-5-3-7-17-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVUGZSPHUGTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-bromoacetyl)chromen-2-one with pyridine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or acyl groups .

Scientific Research Applications

3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.

Mechanism of Action

The mechanism of action of 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Pyridinyl vs. Phenyl Substituents : Pyridin-3-yl and pyridin-4-yl variants (vs. phenyl) show divergent biological roles. The pyridin-3-yl group in the target compound enables antiviral activity, while pyridin-4-yl and phenyl analogues prioritize anticancer applications .
  • Halogen and Sulfanyl Modifications : Chlorophenyl and bromo groups (e.g., ) improve membrane permeability, whereas sulfanyl-triazine derivatives (e.g., ) enhance antimicrobial potency through triazine-mediated interactions.
  • Hydrogen-Bonding Capacity : The pyridin-3-yl group’s nitrogen orientation facilitates stronger hydrogen bonding compared to phenyl or pyridin-4-yl, critical for antiviral targeting .

Structural and Physicochemical Properties

Table 2: Comparative Physicochemical Features
Compound Melting Point (°C) Solubility (LogP) Polymorphism Key Structural Insight Reference
Target compound Not reported Estimated: 2.1 Not studied Pyridin-3-yl enables planar conformation for protease binding .
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one 180–182 3.5 Three forms Phenyl group induces π-stacking; polymorphs differ in packing efficiency .
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one 175–177 2.8 Two forms Pyridin-4-yl improves aqueous solubility vs. phenyl .
Sulfanyl-triazine derivative 104–106 4.2 Not reported Triazine moiety increases molecular weight (MW: ~450 Da) .
Key Observations:
  • Polymorphism : Phenyl and pyridin-4-yl analogues exhibit multiple polymorphic forms, which influence their crystallinity and bioavailability . The target compound’s polymorphism remains unstudied.
  • Solubility : Pyridin-4-yl substitution reduces LogP compared to phenyl, suggesting better aqueous compatibility . The sulfanyl-triazine derivative’s high LogP (4.2) aligns with its antimicrobial membrane penetration .

Biological Activity

The compound 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H9N3O3C_{13}H_{9}N_{3}O_{3}, with a molecular weight of approximately 253.23 g/mol. The structure features a chromenone moiety linked to a pyridinyl-substituted oxadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial efficacy of oxadiazole derivatives against various bacterial and fungal strains.
  • Anticancer Potential : The ability of these compounds to inhibit cancer cell proliferation has been explored in various in vitro studies.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties.

Table 1: Antimicrobial Activity Against Selected Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.62 µg/mL
Escherichia coli31.25 µg/mL
Candida albicans7.81 µg/mL
Pseudomonas aeruginosa62.50 µg/mL

The presence of substituents on the pyridine and oxadiazole rings significantly influences the antimicrobial potency. For example, compounds with nitro or hydroxy groups have demonstrated enhanced activity against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Efficacy Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Mechanistic Studies

Mechanistic investigations suggest that the compound may exert its effects through several pathways:

  • Inhibition of Topoisomerase II : This enzyme is critical for DNA replication and repair; inhibition can lead to increased DNA damage in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are involved in cell survival and proliferation.

Case Studies

A recent study evaluated the pharmacological profile of several oxadiazole derivatives, including our compound of interest. The findings highlighted:

  • Enhanced Solubility : Modifications to the structure improved solubility in aqueous environments.
  • In Vivo Efficacy : Animal models demonstrated significant tumor reduction upon administration of the compound over a period of weeks.

Q & A

Q. Methodological Insight

  • Key Steps :
    • Cyclization of carbohydrazides to form oxadiazole.
    • Coupling with pyridinyl or triazine derivatives under controlled conditions.
  • Critical Parameters :
    • Solvent polarity affects reaction kinetics (e.g., acetone vs. ethanol).
    • Temperature gradients minimize decomposition of reactive intermediates.

How can structural elucidation and conformational analysis of this compound be performed using advanced spectroscopic and crystallographic techniques?

Advanced Research Question
The compound’s structure is confirmed via a combination of:

  • FT-IR : Identification of characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for chromenone, C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
  • Multinuclear NMR : 1H^1H NMR reveals proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm; chromenone olefinic protons at δ 6.5–7.5 ppm) . 13C^{13}C NMR confirms carbonyl (C=O) and heterocyclic carbon signals .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking between pyridinyl and chromenone rings) .

Q. Methodological Insight

  • SAR Analysis :
    • Electron-withdrawing groups (e.g., Cl, F) on triazine improve potency against Gram-negative bacteria.
    • Hydrophobic substituents (e.g., alkyl chains) enhance activity against fungi like C. albicans .
  • Assay Design :
    • Broth microdilution (CLSI guidelines) for MIC determination.
    • Zone of inhibition (ZOI) assays to compare efficacy across strains.

Q. Methodological Approach

  • Standardization : Use identical cell lines (ATCC-validated) and assay protocols.
  • Mechanistic Studies : Molecular docking to predict target affinity (e.g., EGFR kinase domain) .
  • Metabolic Profiling : HPLC-MS to monitor compound stability in vitro.

What strategies are employed to design derivatives with improved fluorescence properties for imaging applications?

Advanced Research Question
Fluorescence is modulated by extending conjugation (e.g., adding benzochromenone moieties) or introducing electron-donating groups (e.g., methoxy). Derivatives like 3-(5-alkyl-oxadiazolyl)-benzo[f]chromen-3-ones exhibit λem = 450–500 nm, suitable for bioimaging .

Q. Design Principles :

  • Conjugation Length : Longer alkyl chains (C8–C12) redshift emission .
  • Solvatochromism : Polar solvents stabilize excited states, enhancing quantum yield.

Q. Solutions :

  • Flow Chemistry : Continuous reactors improve temperature control.
  • Quality Control : In-line FTIR or HPLC for real-time monitoring .

How does the compound interact with biological targets at the molecular level, and what computational tools validate these mechanisms?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations predict binding to kinase domains (e.g., EGFR) or DNA gyrase. The oxadiazole ring forms hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR), while the chromenone moiety intercalates into DNA .

Q. Validation :

  • Free Energy Calculations : MM-PBSA to estimate binding affinities.
  • Inhibitor Assays : Measure enzyme inhibition (e.g., IC₅₀ for kinase activity) .

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